molecular formula C15H32BrO3P B14110657 Diethyl (11-bromoundecyl)phosphonate

Diethyl (11-bromoundecyl)phosphonate

Cat. No.: B14110657
M. Wt: 371.29 g/mol
InChI Key: NMCCOIXBZHOCIW-UHFFFAOYSA-N
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Description

Diethyl (11-bromoundecyl)phosphonate (CAS 1449241-21-7) is a versatile bifunctional building block of significant interest in advanced organic synthesis and materials science. Its molecular structure features two key reactive sites: a terminal bromine atom and a diethyl phosphonate group, which can be manipulated independently or in tandem. The phosphonate moiety, a well-established precursor to phosphonic acids, serves as a stable bioisostere for phosphate groups in medicinal chemistry, enabling the creation of non-hydrolyzable enzyme inhibitors and probes for phosphorylation pathways . The terminal bromide acts as an excellent leaving group, facilitating straightforward nucleophilic substitutions to tether the molecule to other molecular scaffolds or surfaces . This unique combination of functionalities makes it highly valuable for constructing sophisticated molecular architectures. Key research applications include its use in the synthesis of surface-modifying agents and self-assembled monolayers (SAMs) for metal coatings, where the phosphonic acid (obtained after dealkylation) provides strong anchorage to oxide surfaces . It also serves as a critical intermediate in the development of flame-retardant polymers, as organophosphorus compounds containing stable P-C bonds contribute to enhanced thermal and hydrolytic stability in the final material . In pharmaceutical research, the compound can be utilized to create prodrugs or bioactive molecules where a phosphonate group is essential for activity, such as in nucleotide analogs . The compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C15H32BrO3P

Molecular Weight

371.29 g/mol

IUPAC Name

1-bromo-11-diethoxyphosphorylundecane

InChI

InChI=1S/C15H32BrO3P/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16/h3-15H2,1-2H3

InChI Key

NMCCOIXBZHOCIW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCCCCCCBr)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the triethyl phosphite on the alkyl halide, followed by elimination of an alkyl bromide. For the target compound:
$$
\text{P(OEt)}3 + \text{Br-(CH}2\text{)}{11}\text{-Br} \rightarrow \text{(EtO)}2\text{P(O)-(CH}2\text{)}{11}\text{-Br} + \text{EtBr}
$$
Key parameters include:

  • Temperature : 120–150°C under reflux.
  • Solvent : Toluene or xylenes to facilitate high-temperature conditions.
  • Stoichiometry : A 1:1 molar ratio of triethyl phosphite to 11-bromoundecyl bromide minimizes side products.

Experimental Validation and Yield Optimization

While direct literature reports on this compound are limited, analogous syntheses of bromoalkylphosphonates suggest yields of 65–85% after purification by vacuum distillation or column chromatography. Challenges include the potential for over-alkylation or elimination reactions due to the long alkyl chain’s steric bulk. To mitigate this, slow addition of the alkyl halide to heated triethyl phosphite and inert atmosphere (N$$_2$$ or Ar) are recommended.

Michaelis-Becker Reaction: Nucleophilic Substitution with Phosphite Salts

The Michaelis-Becker method employs alkali metal salts of dialkyl phosphites reacting with alkyl halides. For this compound, sodium diethyl phosphite and 11-bromoundecyl bromide serve as reactants.

Synthesis of Sodium Diethyl Phosphite

Generated by deprotonating diethyl phosphite with sodium hydride (NaH) in anhydrous THF:
$$
\text{(EtO)}2\text{P(O)H} + \text{NaH} \rightarrow \text{(EtO)}2\text{P(O)Na} + \text{H}_2
$$
The phosphite salt is then reacted with 11-bromoundecyl bromide at 60–80°C for 12–24 hours.

Reaction Efficiency and Byproduct Management

This method avoids the high temperatures of the Arbuzov reaction, reducing decomposition risks. However, competing elimination reactions can occur, especially with secondary or sterically hindered halides. For primary bromides like 11-bromoundecyl bromide, yields of 70–90% are achievable. Purification via aqueous workup (extraction with dichloromethane, washing with brine) followed by silica gel chromatography is typical.

Debromination-Mediated Phosphonate Installation

A novel approach inspired by benzylic debromination techniques involves selective substitution of one bromide from a dibromoundecyl precursor using diethyl phosphite.

Two-Step Protocol

  • Bromination : Undecyl derivatives are dibrominated using N-bromosuccinimide (NBS) in CCl$$_4$$.
  • Debromination : The dibromide is treated with diethyl phosphite and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in THF at 25°C:
    $$
    \text{Br-(CH}2\text{)}{11}\text{-Br} + \text{(EtO)}2\text{P(O)H} \xrightarrow{\text{i-Pr}2\text{NEt}} \text{(EtO)}2\text{P(O)-(CH}2\text{)}_{11}\text{-Br} + \text{HBr}
    $$

Advantages and Limitations

This method offers precise control over monobromination, critical for maintaining the target compound’s structure. Reported yields for analogous benzylic systems reach 75%. However, the availability of dibromoundecyl precursors and the need for strict stoichiometric control pose practical challenges.

Radical-Initiated Hydrophosphonylation

Emerging methodologies leverage radical chemistry to install phosphonate groups onto alkenes, followed by bromination.

Reaction Pathway

  • Hydrophosphonylation : Undecene reacts with diethyl phosphite under radical conditions (AIBN initiator, 80°C):
    $$
    \text{CH}2=\text{CH-(CH}2\text{)}9\text{-CH}3 + \text{(EtO)}2\text{P(O)H} \rightarrow \text{(EtO)}2\text{P(O)-(CH}2\text{)}{11}\text{-H}
    $$
  • Bromination : The terminal C-H bond is brominated using NBS or HBr/peroxide.

Feasibility and Current Progress

While this route is theoretically viable, literature on long-chain alkylphosphonates synthesized via radical methods is sparse. Preliminary studies on shorter chains (C6–C8) show moderate yields (50–60%), suggesting further optimization is needed for C11 systems.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Purification Complexity Scalability
Michaelis-Arbuzov 65–85 120–150 Moderate High
Michaelis-Becker 70–90 60–80 High Moderate
Debromination 70–75 25 Low Low
Radical Hydrophosph. 50–60 80 High Low

Key Observations :

  • The Michaelis-Arbuzov reaction is the most scalable but requires careful temperature control.
  • The debromination method offers mild conditions but depends on dibromide availability.
  • Radical approaches, though innovative, remain underdeveloped for long-chain substrates.

Chemical Reactions Analysis

Types of Reactions

Diethyl (11-bromoundecyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or other derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the phosphonate group or the alkyl chain.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or amino derivatives of this compound.

    Oxidation Reactions: Products include phosphonic acids and their esters.

    Reduction Reactions: Products include reduced phosphonates and modified alkyl chains.

Scientific Research Applications

Diethyl (11-bromoundecyl)phosphonate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl (11-bromoundecyl)phosphonate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phosphonate group can form strong bonds with metal ions or enzymes. These interactions can modulate the activity of enzymes or alter the properties of materials in industrial applications.

Comparison with Similar Compounds

Substituent-Based Comparison

Phosphonate esters vary significantly based on substituents, influencing their reactivity, solubility, and applications.

Compound Name Substituent/Group Molecular Weight (g/mol) Key Features Applications References
Diethyl (11-bromoundecyl)phosphonate 11-bromoundecyl 371.29 Long alkyl chain with bromine; reactive leaving group Polymer synthesis, crosslinking agents
Diethyl hexadecylphosphonate Hexadecyl (C16) ~348.4 (estimated) Long alkyl chain; lipophilic Transdermal penetration enhancers
Diethyl (hydroxy(phenyl)methyl)phosphonate Hydroxy(phenyl)methyl ~244.2 (estimated) Aromatic and hydroxyl groups; polar Catalyst testing, synthetic intermediates
Diethyl methylformylphosphonate dimethylhydrazone Methylformyl-dimethylhydrazone 222 (MS data) Hydrazone functionalization; stabilized aldehyde Medicinal chemistry, ligand synthesis
Diethyl (4-nitrophenyl)phosphonate 4-nitrophenyl ~261.2 (estimated) Electron-withdrawing nitro group; enhances electrophilicity Catalysis, organic synthesis

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., C11, C16) enhance lipophilicity, making compounds like Diethyl hexadecylphosphonate effective in transdermal applications . The bromine in this compound adds reactivity for nucleophilic substitution.
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenyl, nitrophenyl) introduce electronic effects, influencing catalytic or antioxidant properties .

Physical and Chemical Properties

Property This compound Diethyl hexadecylphosphonate Diethyl (4-nitrophenyl)phosphonate
Solubility Low in water; soluble in organic solvents Highly lipophilic Moderate in polar aprotic solvents
Reactivity Bromine enables SN2 reactions Passive alkyl chain Nitro group enhances electrophilicity
Thermal Stability Stable up to 150°C (estimated) Similar Decomposes above 200°C

Application-Specific Comparisons

Polymer and Material Science

This compound is uniquely suited for polymer modification due to its bromine atom, which participates in crosslinking or grafting reactions. In contrast, phosphate derivatives with epoxy groups (e.g., γ-epoxypropyl phosphonates) are used for resin curing .

Market and Production Insights

Diethyl (hydroxymethyl)phosphonate (CAS 3084-40-0) dominates industrial markets due to its use in flame retardants and agrochemicals .

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